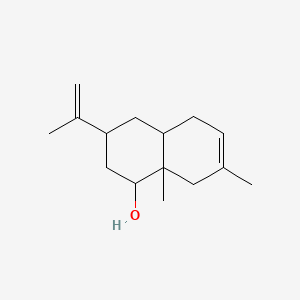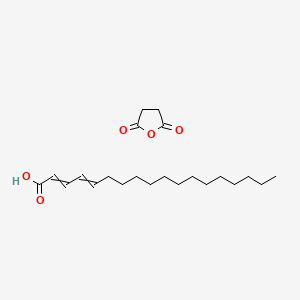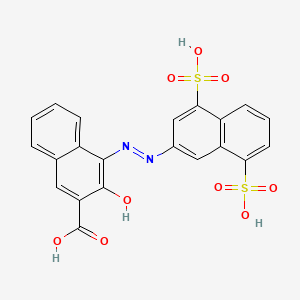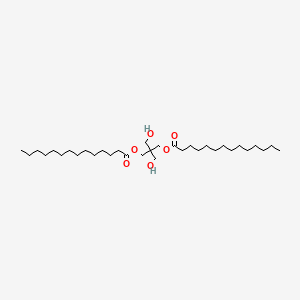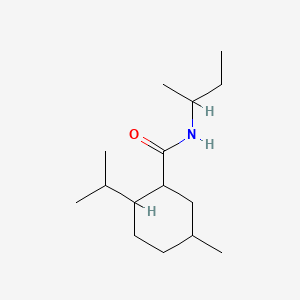
2,3-Divinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Divinylpyridine is an organic compound with the molecular formula C9H9N. It is a derivative of pyridine, characterized by the presence of two vinyl groups attached to the second and third positions of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Divinylpyridine can be synthesized through several methods. One common approach involves the reaction of 2,3-dibromopyridine with vinyl magnesium bromide in the presence of a palladium catalyst. This method typically requires an inert atmosphere and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydrogenation of 2,3-dihydro-2,3-dimethylpyridine. This process involves the use of a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Divinylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions typically yield 2,3-dihydro-2,3-dimethylpyridine.
Substitution: The vinyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens or alkylating agents are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2,3-dihydro-2,3-dimethylpyridine.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
2,3-Divinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,3-Divinylpyridine and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds can bind to enzyme active sites or receptor binding sites, thereby modulating their activity. The vinyl groups in this compound allow for covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
2,5-Divinylpyridine: Similar in structure but with vinyl groups at the second and fifth positions.
2,3-Dimethylpyridine: Lacks the vinyl groups, making it less reactive in certain chemical reactions.
2,3-Dihydro-2,3-dimethylpyridine: A reduced form of 2,3-Divinylpyridine.
Uniqueness: this compound is unique due to the presence of two vinyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and materials with tailored properties .
Properties
CAS No. |
389064-82-8 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2,3-bis(ethenyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-6-5-7-10-9(8)4-2/h3-7H,1-2H2 |
InChI Key |
FCMUPMSEVHVOSE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


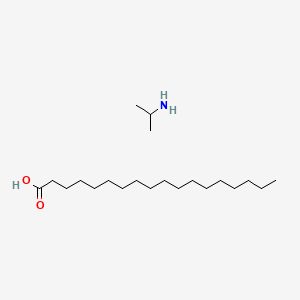
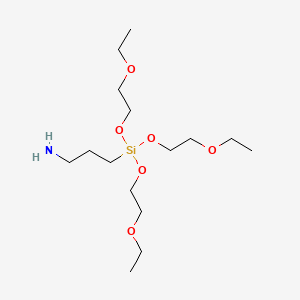
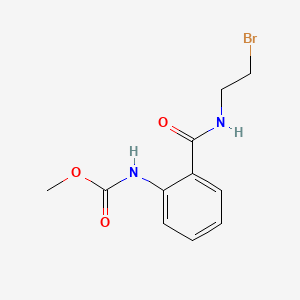



![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)
